(7aR)-6-(4-fluorophenyl)-5-thioxo-3-[4-(trifluoromethyl)phenyl]tetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one
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Overview
Description
- The compound’s systematic name is (7aR)-6-(4-fluorophenyl)-5-thioxo-3-[4-(trifluoromethyl)phenyl]tetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one .
- It belongs to the class of imidazo[1,5-c][1,3]thiazol-7-ones.
- The molecular formula is C₁₇H₁₄BrFN₂S , and its molecular weight is approximately 377.281 g/mol .
- This compound is a rare and unique chemical, and its analytical data may not be widely available.
Preparation Methods
- Synthetic routes for this compound involve cyclization reactions.
- One method includes the reaction of a suitable precursor (e.g., 2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide) with sulfur and bromine .
- Industrial production methods may vary, but the compound’s scarcity limits large-scale production.
Chemical Reactions Analysis
- It can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include bromine, sulfur, and suitable catalysts.
- Major products formed depend on reaction conditions and substituents.
Scientific Research Applications
Chemistry: Used as a building block in drug discovery and organic synthesis.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
Medicine: Research on its pharmacological properties and potential therapeutic applications.
Industry: Limited applications due to rarity.
Mechanism of Action
- The compound’s mechanism involves interactions with specific molecular targets.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Imidazo[1,5-c][1,3]thiazol-7-ones, such as 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide .
Uniqueness: Its trifluoromethyl-substituted phenyl ring distinguishes it from other imidazo[1,5-c][1,3]thiazol-7-ones.
Remember that this compound’s rarity limits extensive research, but its unique structure offers intriguing possibilities for further exploration
Properties
Molecular Formula |
C18H12F4N2OS2 |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
(7aR)-6-(4-fluorophenyl)-5-sulfanylidene-3-[4-(trifluoromethyl)phenyl]-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazol-7-one |
InChI |
InChI=1S/C18H12F4N2OS2/c19-12-5-7-13(8-6-12)23-15(25)14-9-27-16(24(14)17(23)26)10-1-3-11(4-2-10)18(20,21)22/h1-8,14,16H,9H2/t14-,16?/m0/s1 |
InChI Key |
NKINRGOHQGWRQI-LBAUFKAWSA-N |
Isomeric SMILES |
C1[C@H]2C(=O)N(C(=S)N2C(S1)C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)F |
Canonical SMILES |
C1C2C(=O)N(C(=S)N2C(S1)C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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